(4-tert-Butyl-2-iodo-phenyl)-methyl-amine
CAS No.:
Cat. No.: VC16245692
Molecular Formula: C11H16IN
Molecular Weight: 289.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16IN |
---|---|
Molecular Weight | 289.16 g/mol |
IUPAC Name | 4-tert-butyl-2-iodo-N-methylaniline |
Standard InChI | InChI=1S/C11H16IN/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,13H,1-4H3 |
Standard InChI Key | NZQCSXZOLJKKGW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)NC)I |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name is 4-(1,1-dimethylethyl)-2-iodo-N-methylbenzenamine, reflecting its tert-butyl (), iodo (), and methylamine () substituents. Key structural attributes include:
-
Steric bulk: The tert-butyl group enhances hydrophobicity and influences conformational stability .
-
Electrophilic reactivity: The iodine atom enables cross-coupling reactions (e.g., Suzuki, Ullmann) for further functionalization .
-
Planar aromatic system: The phenyl ring facilitates π-π stacking interactions in biological targets .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular formula | |
Molecular weight | 289.16 g/mol |
CAS Registry Number | 1369932-72-8 |
MDL Number | MFCD24843119 |
Experimental data on melting point, boiling point, and solubility remain unreported in public databases, but analogues suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .
Synthetic Routes and Optimization
N-Demethylation of Precursors
A validated method for synthesizing structurally related tert-butyl-aniline derivatives involves N-demethylation of N,N-dialkylanilines. For example, Botla et al. (2016) achieved a 78% yield of (4-tert-butyl-phenyl)-methyl-amine (CAS 5279-59-4) using tert-butyl hydroperoxide (TBHP) and triethylamine in toluene . Adapting this protocol for iodinated analogues would require introducing iodine prior to or after demethylation.
Proposed synthesis pathway for (4-tert-Butyl-2-iodo-phenyl)-methyl-amine:
-
Iodination: Electrophilic iodination of 4-tert-butyl-N-methylaniline using and in acidic media.
-
Purification: Column chromatography on silica gel (60–120 mesh) to isolate the ortho-iodo isomer .
Challenges in Functionalization
-
Regioselectivity: Direct iodination of tert-butyl-substituted aromatics often favors para positions, necessitating directing groups or protective strategies for ortho substitution .
-
Stability: The methylamine group may undergo oxidation; thus, inert atmospheres () are critical during reactions .
Applications in Medicinal Chemistry
CFTR Potentiators
Quinolinone-3-carboxamide derivatives bearing tert-butyl and phenolic groups exhibit nanomolar potency as cystic fibrosis transmembrane conductance regulator (CFTR) potentiators . The tert-butyl group in 45 and 48 (Table 8 in ) enhances hydrophobic interactions with protein pockets, while iodine in analogous structures could serve as a radiolabeling site for PET imaging .
GABA Receptor Ligands
5-tert-Butyl-2-phenyl-1,3-dithiane derivatives demonstrate high affinity for the GABA ionophore site . Although (4-tert-Butyl-2-iodo-phenyl)-methyl-amine itself is untested, its iodine atom positions it as a precursor for - or -labeled probes targeting neurological disorders.
Supplier | Location | Purity | Price (USD) |
---|---|---|---|
SuZhou ShiYa Biopharmaceuticals | China | >95% | $174/10 mg |
Yujinpharma (Tianjin) Technology | China | >90% | $162/10 mg |
Hubei Shanlexing Biotechnology | China | >90% | $155/10 mg |
Data sourced from ChemicalBook (2021) indicate limited availability outside China, with prices reflecting small-scale synthesis challenges.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume